A Senior Application Scientist's Technical Guide to (5-Ethylpyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
A Senior Application Scientist's Technical Guide to (5-Ethylpyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Foreword: The Strategic Value of Heterocyclic Boronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, heterocyclic boronic acids have emerged as indispensable building blocks.[1][2][3] Their stability, versatile reactivity, and the relatively benign nature of their byproducts make them superior reagents for constructing complex molecular architectures.[1][4] Among these, pyridine-based boronic acids are of paramount importance, as the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[5] This guide provides an in-depth technical overview of (5-Ethylpyridin-3-yl)boronic acid, a key intermediate whose strategic placement of ethyl and boronic acid functionalities on the pyridine ring offers unique vectors for molecular elaboration. We will explore its core chemical properties, provide validated protocols for its synthesis and application, and discuss the mechanistic rationale behind its utility, grounded in field-proven insights for researchers and drug development professionals.
Core Molecular Profile and Physicochemical Properties
(5-Ethylpyridin-3-yl)boronic acid is a bifunctional organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and a boronic acid [-B(OH)₂] group at the 3-position. This arrangement makes it an excellent partner in palladium-catalyzed cross-coupling reactions for introducing the 5-ethylpyridyl moiety.[6] Boronic acids, in general, are Lewis acids capable of forming reversible covalent complexes, a feature that underpins their reactivity and biological applications.[7]
Caption: Structure of (5-Ethylpyridin-3-yl)boronic acid.
The key physicochemical properties are summarized below for quick reference. It is important to note that boronic acids have a propensity to dehydrate and form cyclic boroxine anhydrides, which may affect physical properties like melting point.[7][8]
| Property | Value | Source(s) |
| CAS Number | 1188477-11-3 | [9] |
| Alternate CAS | 1001907-70-5 | [10] |
| Molecular Formula | C₇H₁₀BNO₂ | N/A |
| Molecular Weight | 150.97 g/mol | N/A |
| Appearance | Typically an off-white to white solid or powder. | [6] |
| pKa | ~9 (typical for arylboronic acids) | [7] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | N/A |
Synthesis and Purification Protocol
The preparation of arylboronic acids is a well-established process in organic chemistry.[1][11] A robust and scalable method for synthesizing (5-Ethylpyridin-3-yl)boronic acid involves a lithium-halogen exchange from a suitable precursor, 3-bromo-5-ethylpyridine, followed by trapping with a borate ester and subsequent hydrolysis.[8][12] This approach avoids the often-problematic preparation of Grignard reagents from electron-deficient pyridines.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
Objective: To synthesize (5-Ethylpyridin-3-yl)boronic acid from 3-bromo-5-ethylpyridine.
Materials:
-
3-bromo-5-ethylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate [B(O-iPr)₃]
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-ethylpyridine (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Lithiatiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over nucleophilic attack on the pyridine ring.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Aqueous Workup (Hydrolysis): Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl (aq) until the pH is approximately 1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated pyridine boronic acid. Wash the aqueous layer with ethyl acetate (2x) to remove nonpolar impurities.
-
pH Adjustment: Cool the aqueous layer in an ice bath and adjust the pH to ~7.5 using 2 M NaOH (aq). The product may precipitate at this stage.
-
Final Extraction: Extract the neutralized aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield (5-Ethylpyridin-3-yl)boronic acid as a white solid.
Caption: General workflow for the synthesis of (5-Ethylpyridin-3-yl)boronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (5-Ethylpyridin-3-yl)boronic acid in synthetic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forges a new carbon-carbon bond between the pyridine ring (at C3) and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[13][14]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, multi-step process.[13][14] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then exchanges its organic group with the halide on the Pd(II) center.[13][15]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of (5-Ethylpyridin-3-yl)boronic acid with an Aryl Bromide
Objective: To synthesize a biaryl compound via Suzuki coupling.
Materials:
-
(5-Ethylpyridin-3-yl)boronic acid (1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Stir for 10-15 minutes. Insight: This step allows for the in situ formation of the Pd(0) active species, often leading to more consistent results than adding the components separately.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, (5-Ethylpyridin-3-yl)boronic acid, and K₂CO₃.
-
Solvent and Catalyst Addition: Add the pre-formed catalyst solution to the flask, followed by the remaining dioxane and water (typically a 3:1 to 5:1 ratio of dioxane:water). The total solvent volume should create a ~0.2 M solution with respect to the aryl bromide.
-
Degassing: Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of (5-Ethylpyridin-3-yl)boronic acid is essential for laboratory safety. The following guidelines are compiled from standard safety data sheets for pyridine boronic acids.[16][17][18]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or fumes.[16][17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[16][17] If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Inhalation: Remove the person to fresh air. If feeling unwell, call a poison center or doctor.[16][18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It is often recommended to store refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and dehydration to the boroxine.
Conclusion
(5-Ethylpyridin-3-yl)boronic acid is a high-value synthetic intermediate, prized for its role in constructing C-C bonds through the robust and reliable Suzuki-Miyaura coupling reaction. Its unique substitution pattern provides a key building block for drug discovery programs and materials science research. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential. By adhering to the detailed protocols and safety guidelines, scientists can confidently and effectively incorporate the 5-ethylpyridyl moiety into a diverse range of target molecules, accelerating innovation in chemical synthesis.
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